molecular formula C17H17N3O3S B11368755 ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

Cat. No.: B11368755
M. Wt: 343.4 g/mol
InChI Key: DUVDSOJPYDKTSD-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate is a pyrimidinone derivative characterized by a 1H-pyrimidine-4-one core substituted with a cyano group at position 5, a 4-methylphenyl group at position 6, and a sulfanyl-linked ethyl propanoate ester at position 2.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate

InChI

InChI=1S/C17H17N3O3S/c1-4-23-16(22)11(3)24-17-19-14(13(9-18)15(21)20-17)12-7-5-10(2)6-8-12/h5-8,11H,4H2,1-3H3,(H,19,20,21)

InChI Key

DUVDSOJPYDKTSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)SC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of cyanoacetohydrazide with ethyl benzoylpyruvate, followed by intramolecular cyclization to form the dihydropyrimidinyl core . The reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or the dihydropyrimidinyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-CYANO-4-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}PROPANOATE involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity . The dihydropyrimidinyl core may also interact with nucleic acids or proteins, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

The target compound features a pyrimidinone (1H-pyrimidine-4-one) core, distinct from analogs such as:

  • Chromones (4H-chromen-4-one, e.g., compound 1 in ): These possess a benzopyranone structure, offering planar aromaticity and conjugation, which influence electronic properties and binding interactions. Chromones are often explored for antioxidant and anti-inflammatory activities .
  • Diazaphosphinanes (e.g., compounds 2–4 in ): These six-membered rings incorporate nitrogen and phosphorus atoms, enabling unique reactivity in agrochemical applications. The sulfanyl and dithioxo groups in these compounds may enhance chelation or redox activity .
  • Tetrahydropyrimidines (e.g., ): Partially saturated pyrimidine derivatives with conformational flexibility, commonly used as intermediates in drug synthesis .

Key Difference: The pyrimidinone core in the target compound provides a balance of rigidity (from the aromatic pyrimidine) and hydrogen-bonding capacity (via the oxo group), contrasting with the extended conjugation of chromones or the heteroatom-rich diazaphosphinanes.

Substituent Analysis

Table 1: Substituent Comparison
Compound Core Structure Key Substituents Functional Implications
Target Compound Pyrimidinone 5-Cyano, 6-(4-methylphenyl), 2-sulfanylpropanoate Cyano enhances electrophilicity; 4-methylphenyl increases hydrophobicity; ester improves solubility
Compound 1 () Chromone 3-Cyano, prop-2-enamide Conjugated enamide system may facilitate π-π stacking; chromone core offers UV activity
Compound 2 () Diazaphosphinane 2-Sulfanyl, 2-sulfido, 4,6-dithioxo Sulfur-rich groups enable redox activity and metal coordination
Ethyl tetrahydropyrimidine () Tetrahydropyrimidine 4-Aryl, 2-substituted, 5-carboxylate Saturation increases flexibility; carboxylate aids in solubility and derivatization

Physicochemical and Electronic Properties

  • Solubility : The ethyl ester in the target compound and ’s derivatives improves water solubility compared to purely aromatic systems (e.g., chromones).
  • This contrasts with the electron-rich diazaphosphinanes in .
  • Steric Effects : The 4-methylphenyl group introduces steric hindrance, which may limit rotational freedom compared to smaller substituents (e.g., methoxy in compound 4, ).

Biological Activity

Ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine core, which is known for its utility in various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure

The IUPAC name of the compound is this compound. The structure includes:

  • A pyrimidine ring with a cyano group.
  • A sulfanyl group , which may enhance biological activity through interactions with biological targets.
  • An ethyl ester functional group that can influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. The sulfanyl and cyano groups play crucial roles in modulating the activity of these targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the cyano group may enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Compounds containing pyrimidine and sulfanyl groups have also been associated with antimicrobial properties. Preliminary studies suggest that this compound could exhibit activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

Study Findings Reference
In vitro cytotoxicity assaysDemonstrated dose-dependent inhibition of cancer cell proliferation
Antimicrobial testingShowed effectiveness against Gram-positive and Gram-negative bacteria
Mechanistic studiesSuggested interaction with key metabolic pathways in cancer cells

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, researchers found that derivatives with pyrimidine cores exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of pyrimidine derivatives, where this compound was tested against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.

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